molecular formula C6H7N5 B559646 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 18620-92-3

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine

Cat. No. B559646
CAS RN: 18620-92-3
M. Wt: 149.15 g/mol
InChI Key: XVTARVYKZCLFGX-UHFFFAOYSA-N
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Patent
US09139581B2

Procedure details

According to the general procedure for synthesis of 1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol, 3-(methylsulfonylmethyl)aniline and 2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine gave N4-cyclobutyl-N2-(3-methylsulfonylmethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine (MS calcd for C18H21N5O2S 371.5. found [MH] 372.1; UV 214.5, 267.6, 304.5 nm).
Name
1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([NH:5][C:6]2[C:7]3[CH:31]=[CH:30][NH:29][C:8]=3[N:9]=[C:10]([NH:12]C3C=CC(S(N4CCC(O)CC4)(=O)=O)=CC=3)[N:11]=2)CCC1.CS(CC1C=C(C=CC=1)N)(=O)=O>>[N:9]1[C:8]2[NH:29][CH:30]=[CH:31][C:7]=2[C:6]([NH2:5])=[N:11][C:10]=1[NH2:12]

Inputs

Step One
Name
1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)NC=1C2=C(N=C(N1)NC1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)O)NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)CC=1C=C(N)C=CC1
Name
2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=C(C2=C1NC=C2)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.